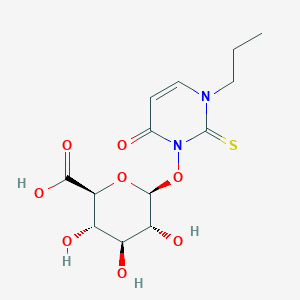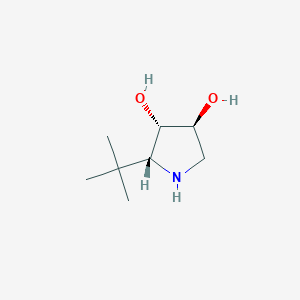
(2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The compound features a pyrrolidine ring with hydroxyl groups at the 3 and 4 positions and a tert-butyl group at the 2 position, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis may start from commercially available starting materials such as pyrrolidine derivatives.
Reaction Steps: The key steps include the introduction of the tert-butyl group at the 2 position and the hydroxyl groups at the 3 and 4 positions. This can be achieved through various organic reactions such as alkylation, oxidation, and reduction.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups or the pyrrolidine ring.
Substitution: The tert-butyl group or hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles for substitution reactions. The reactions are typically carried out under anhydrous conditions with inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chiral pyrrolidine derivatives with different substituents at the 2, 3, and 4 positions. Examples include:
- (2R,3S,4S)-2-Methylpyrrolidine-3,4-diol
- (2R,3S,4S)-2-Ethylpyrrolidine-3,4-diol
Uniqueness
The uniqueness of (2R,3S,4S)-2-(tert-Butyl)pyrrolidine-3,4-diol lies in its specific stereochemistry and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(2R,3S,4S)-2-tert-butylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)7-6(11)5(10)4-9-7/h5-7,9-11H,4H2,1-3H3/t5-,6+,7-/m0/s1 |
InChI-Schlüssel |
RUUMPKITLHKMSO-XVMARJQXSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H]1[C@@H]([C@H](CN1)O)O |
Kanonische SMILES |
CC(C)(C)C1C(C(CN1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




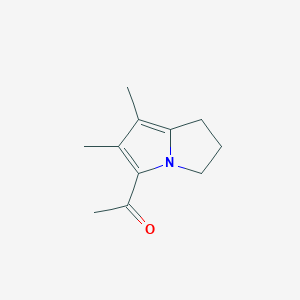
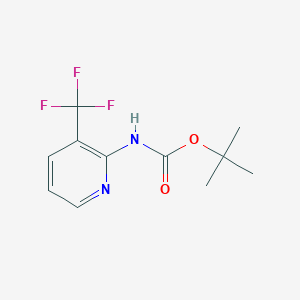

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B15204967.png)
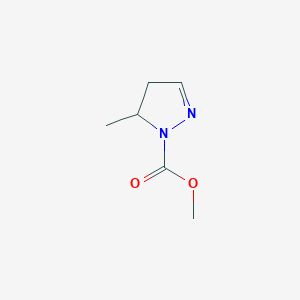
![3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15204970.png)

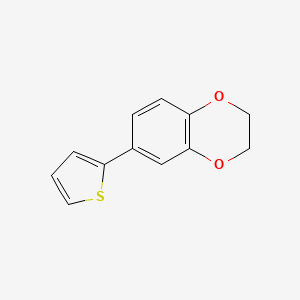
![5-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204996.png)


